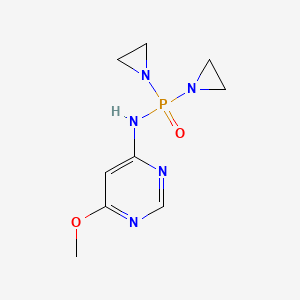
Phosphinic amide, P,P-bis(1-aziridinyl)-N-(6-methoxy-4-pyrimidinyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphinic amide, P,P-bis(1-aziridinyl)-N-(6-methoxy-4-pyrimidinyl)- is a complex organic compound that features a phosphinic amide group bonded to aziridine and pyrimidine moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of phosphinic amide, P,P-bis(1-aziridinyl)-N-(6-methoxy-4-pyrimidinyl)- typically involves the reaction of a phosphinic acid derivative with aziridine and a pyrimidine derivative. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the desired product. For example, the use of a base such as triethylamine can help in the deprotonation step, while solvents like dichloromethane or tetrahydrofuran may be used to dissolve the reactants.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This could include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency. Safety measures would also be crucial due to the reactive nature of aziridine.
Analyse Chemischer Reaktionen
Types of Reactions
Phosphinic amide, P,P-bis(1-aziridinyl)-N-(6-methoxy-4-pyrimidinyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can lead to the formation of phosphine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the aziridine or pyrimidine moieties.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield phosphine oxides, while substitution reactions could result in various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for its potential as a therapeutic agent due to its unique chemical structure.
Industry: Could be used in the development of new materials or as a catalyst in chemical processes.
Wirkmechanismus
The mechanism by which phosphinic amide, P,P-bis(1-aziridinyl)-N-(6-methoxy-4-pyrimidinyl)- exerts its effects involves interactions with molecular targets such as enzymes or receptors. The aziridine moiety can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The pyrimidine ring may also interact with specific binding sites, influencing biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phosphinic amide derivatives: Compounds with similar phosphinic amide groups but different substituents.
Aziridine-containing compounds: Other molecules featuring aziridine rings.
Pyrimidine derivatives: Compounds with pyrimidine rings but different functional groups.
Uniqueness
Phosphinic amide, P,P-bis(1-aziridinyl)-N-(6-methoxy-4-pyrimidinyl)- is unique due to the combination of its functional groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
783-60-8 |
|---|---|
Molekularformel |
C9H14N5O2P |
Molekulargewicht |
255.21 g/mol |
IUPAC-Name |
N-[bis(aziridin-1-yl)phosphoryl]-6-methoxypyrimidin-4-amine |
InChI |
InChI=1S/C9H14N5O2P/c1-16-9-6-8(10-7-11-9)12-17(15,13-2-3-13)14-4-5-14/h6-7H,2-5H2,1H3,(H,10,11,12,15) |
InChI-Schlüssel |
QULWVTNGPDDLKP-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=NC=NC(=C1)NP(=O)(N2CC2)N3CC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[3-(9-Carbazolyl)-2-hydroxypropyl]-(3-hydroxypropyl)ammonium](/img/structure/B14750011.png)
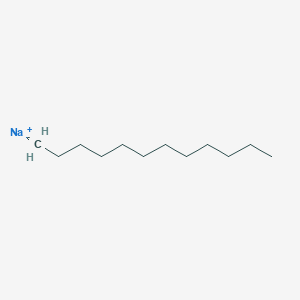

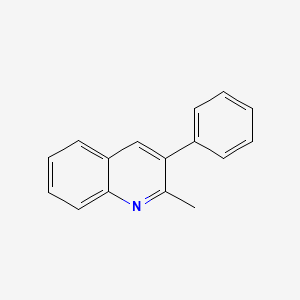
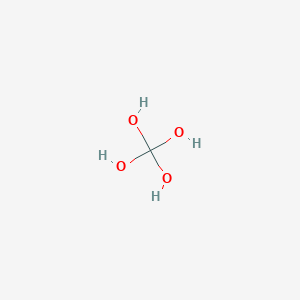

![8-(diheptylamino)-N-[(2S,3S,4R)-3,4-dihydroxy-1-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadecan-2-yl]octanamide](/img/structure/B14750059.png)

![(3E)-2-methyl-3-[1-(2-methyl-1H-indol-3-yl)ethylidene]indole](/img/structure/B14750074.png)
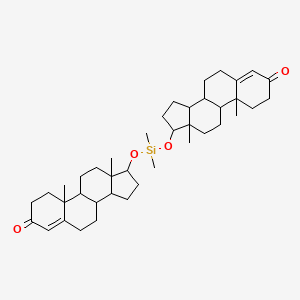

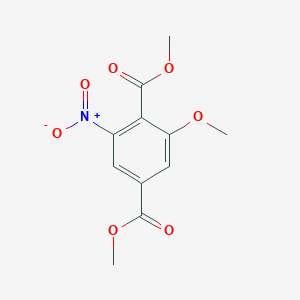
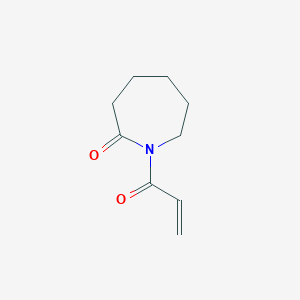
![Spiro[2.5]octa-4,7-dien-6-one](/img/structure/B14750108.png)
